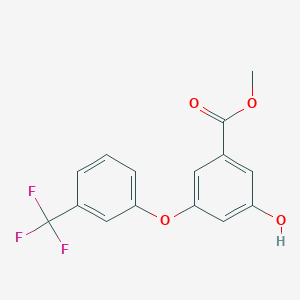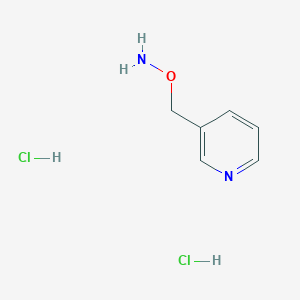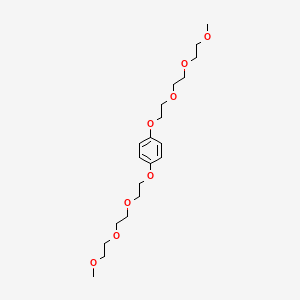
1,4-双(1,4,7,10-四氧杂十一烷基)苯
描述
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is a useful research chemical . It has a molecular formula of C20H34O8 and a molecular weight of 402.48 .
Molecular Structure Analysis
The linear formula of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is [CH3(OCH2CH2)3O]2C6H4 . The structure consists of a benzene ring with two 1,4,7,10-tetraoxaundecyl groups attached at the 1 and 4 positions .Chemical Reactions Analysis
The specific chemical reactions involving 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene are not provided in the search results. As a research chemical, it may be used in a variety of experimental contexts .Physical And Chemical Properties Analysis
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene has a density of 1.1082 g/mL at 25 °C . The refractive index n20/D is 1.4940 . The flash point is >230 °F or >110 °C .科学研究应用
合成和配体性质
- 有机过渡金属化合物配体的合成:结构与 1,4-双(1,4,7,10-四氧杂十一烷基)苯相似的 1,4-双(烷基二氯甲硅烷基)苯的前体已被合成,用于制备双(甲硅环戊二烯基)芳香体系。这些体系用作有机过渡金属化合物的配体 (Y. Kong & Y. M. Ahn, 1997)。
材料合成和表征
- 多方位唑的简便制备:已经对结构与 1,4-双(1,4,7,10-四氧杂十一烷基)苯相似的 1,4-双(吡唑-4-基)苯和 1,4-双(四唑-5-基)苯进行了合成和表征。这些化合物因其高化学和热稳定性而受到研究 (A. Maspero 等人,2008)。
光电应用
- 光电器件应用:对结构与 1,4-双(1,4,7,10-四氧杂十一烷基)苯相关的单晶 1,4-双(4-甲基苯乙烯基)苯的研究表明其作为光电器件应用材料的潜力。这项研究的重点是纳米晶体的合成及其独特的光学特性 (Koichi Baba & K. Nishida, 2014)。
晶体结构和金属配位
- 三节点自穿透网络的形成:四配位配体 1,4-双(2-乙基丁氧基)-2,5-双(3,2':6',3''-联吡啶-4'-基)苯和类似化合物已被制备成与钴(II) 硫氰酸盐等金属形成复杂的晶体结构。这些结构由三节点自穿透网络组成 (Giacomo Manfroni 等人,2019)。
电聚合
- 导电聚合物中的电聚合:结构与 1,4-双(1,4,7,10-四氧杂十一烷基)苯相似的化合物 1,4-双(吡咯-2-基)苯因其低氧化电位而受到研究,使其能够在易氧化的电解质存在下电聚合。这项研究对于开发导电聚合物具有重要意义 (F. Larmat 等人,1996)。
自组装单层
- 自组装单层的形成:源自 1,4-双(溴甲基)苯的化合物,如 1,4-双(1,4,7,10-四氧杂十一烷基)苯,已被用于在金表面上形成自组装单层。这些单层显示出独特的特性,如对电解质的渗透性和不同的氧化还原行为 (Y. Ng 等人,1999)。
安全和危害
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
未来方向
属性
IUPAC Name |
1,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O8/c1-21-7-9-23-11-13-25-15-17-27-19-3-5-20(6-4-19)28-18-16-26-14-12-24-10-8-22-2/h3-6H,7-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFDQJMQVPBQCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)OCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584567 | |
| Record name | 1,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene | |
CAS RN |
221243-98-7 | |
| Record name | 1,4-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl [(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B1628289.png)
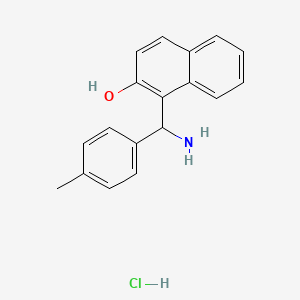
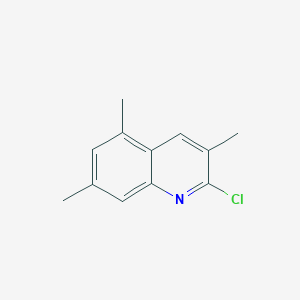
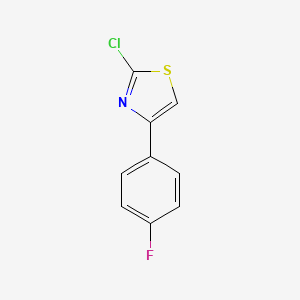
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1628297.png)
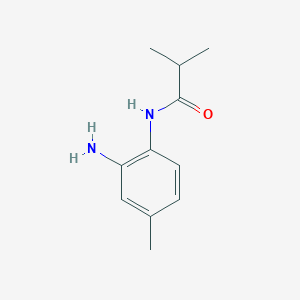
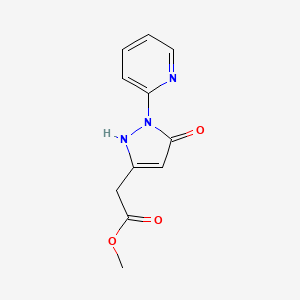
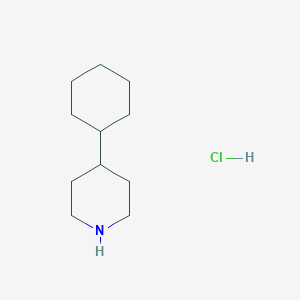
![2-(2-bromophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1628303.png)
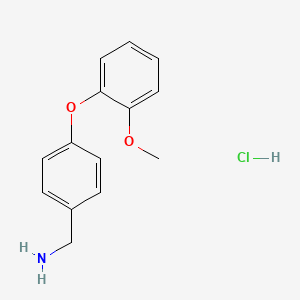
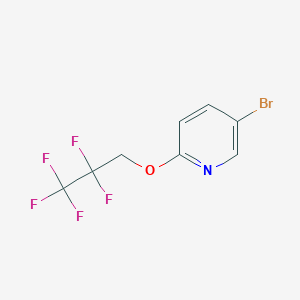
![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)
